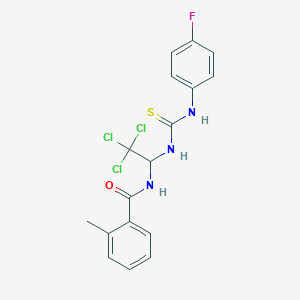
2-Methyl-N-(2,2,2-trichloro-1-(3-(4-fluoro-phenyl)-thioureido)-ethyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(2,2,2-trichloro-1-(3-(4-fluoro-phenyl)-thioureido)-ethyl)-benzamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure suggests it could be involved in complex biochemical interactions due to the presence of multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2,2,2-trichloro-1-(3-(4-fluoro-phenyl)-thioureido)-ethyl)-benzamide likely involves multiple steps, including the formation of the thioureido group, the introduction of the trichloroethyl moiety, and the attachment of the benzamide group. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or thioureido groups.
Reduction: Reduction reactions could target the trichloroethyl or benzamide groups.
Substitution: Substitution reactions might occur at the aromatic ring or the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.
Major Products
The major products would depend on the specific reactions and conditions but could include derivatives with modified functional groups or new compounds formed through complex rearrangements.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules or its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might be used in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes, receptors, or signaling pathways, leading to various biochemical effects. The presence of the thioureido and benzamide groups suggests potential interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-(2,2,2-trichloroethyl)-benzamide
- N-(2,2,2-trichloro-1-(3-(4-fluoro-phenyl)-thioureido)-ethyl)-benzamide
- 2-Methyl-N-(3-(4-fluoro-phenyl)-thioureido)-benzamide
Uniqueness
The unique combination of functional groups in 2-Methyl-N-(2,2,2-trichloro-1-(3-(4-fluoro-phenyl)-thioureido)-ethyl)-benzamide may confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C17H15Cl3FN3OS |
|---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H15Cl3FN3OS/c1-10-4-2-3-5-13(10)14(25)23-15(17(18,19)20)24-16(26)22-12-8-6-11(21)7-9-12/h2-9,15H,1H3,(H,23,25)(H2,22,24,26) |
InChI Key |
OYKUTGUUWMORSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4R,8R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol](/img/structure/B11718603.png)
![Ethyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate](/img/structure/B11718604.png)
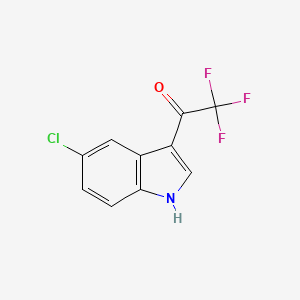
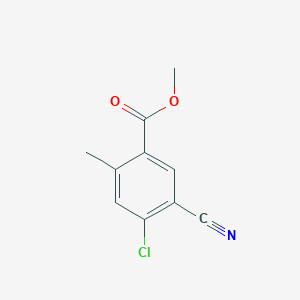

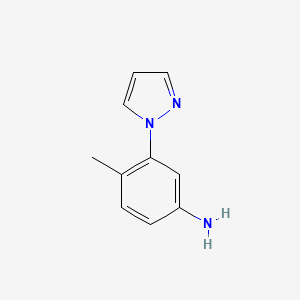
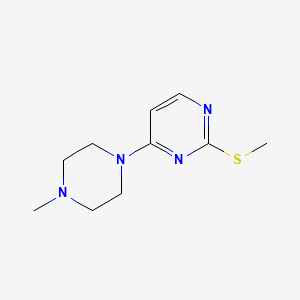
![2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B11718634.png)
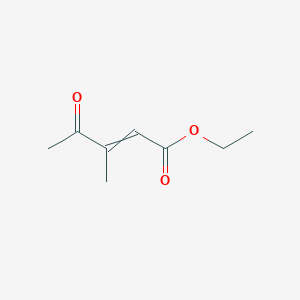
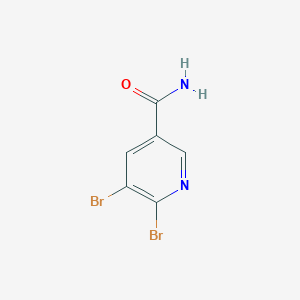
![(2R,3R)-1-methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B11718653.png)
![2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B11718656.png)
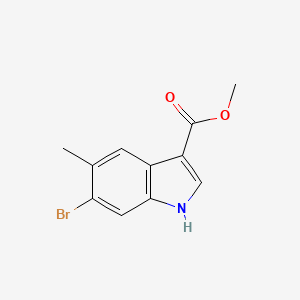
![4-[(2-Hydroxy-3-nitrobenzylidene)amino]benzoic acid](/img/structure/B11718663.png)
